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Executive Summary
AZD9898, a potent and selective inhibitor of leukotriene C4 (LTC4) synthase, was investigated

as a potential oral treatment for asthma. Developed by AstraZeneca, the compound showed

promise in preclinical studies, effectively inhibiting the production of cysteinyl leukotrienes

(CysLTs), key mediators in the inflammatory cascade of asthma. Despite its promising

preclinical profile, the development of AZD9898 was discontinued during Phase I clinical trials

due to a lack of demonstrated efficacy in human subjects. This in-depth guide provides a

comprehensive overview of the discovery, preclinical development, and clinical evaluation of

AZD9898, presenting key data and experimental methodologies for the scientific community.

Introduction: The Rationale for LTC4 Synthase
Inhibition in Asthma
Asthma is a chronic inflammatory disease of the airways characterized by bronchial

hyperresponsiveness and airflow obstruction. The cysteinyl leukotrienes—LTC4, LTD4, and

LTE4—are potent inflammatory mediators that play a central role in the pathophysiology of

asthma. They are responsible for inducing bronchoconstriction, increasing vascular

permeability, and promoting eosinophilic inflammation.[1]
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The biosynthesis of CysLTs is initiated by the conversion of arachidonic acid to LTA4. LTC4

synthase, a key enzyme in this pathway, catalyzes the conjugation of LTA4 with glutathione to

form LTC4, the parent CysLT. Inhibition of LTC4 synthase, therefore, represents a targeted

therapeutic strategy to reduce the production of all CysLTs and thereby ameliorate the

inflammatory processes in asthma.

Discovery and Preclinical Development
AZD9898 was identified as a promising LTC4 synthase inhibitor through a screening program.

[1] The compound demonstrated high potency and selectivity in a variety of preclinical assays.

In Vitro Potency and Selectivity
AZD9898 exhibited picomolar inhibitory activity against LTC4 synthase. Key in vitro potency

data are summarized in the table below.

Assay Type System Parameter Value Reference

Enzyme

Inhibition

Recombinant

Human LTC4S
IC50 0.28 nM [1]

Cellular Assay

Human

Peripheral Blood

Mononuclear

Cells (PBMCs)

IC50,free 6.2 nM [1]

In Vivo Pharmacodynamics
The in vivo efficacy of AZD9898 was evaluated in a calcium ionophore-stimulated rat model.

Oral administration of AZD9898 demonstrated a dose-dependent inhibition of LTC4 production.

[1]

Animal Model Parameter Value Reference

Calcium Ionophore-

Stimulated Rat Model
in vivo, IC50,free 34 nM [1]
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Pharmacodynamic results from preclinical studies in asthma were also presented at the 27th

Annual Congress of the European Respiratory Society (ERS) in 2017.[2]

Signaling Pathway
The following diagram illustrates the leukotriene biosynthetic pathway and the site of action for

AZD9898.
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Caption: Leukotriene Biosynthetic Pathway and AZD9898 Mechanism of Action.

Clinical Development
A Phase I clinical trial (NCT03140072) was initiated to evaluate the safety, tolerability,

pharmacokinetics, and pharmacodynamics of AZD9898 in healthy volunteers and asthma

patients.[3]

Phase I Trial Design
The study was a randomized, placebo-controlled, single and multiple ascending dose trial. Part

1 of the study, the single ascending dose in healthy volunteers, was completed.[3]
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Parameter Description

Official Title

A Phase I, Randomized, Placebo-Controlled

Study to Assess the Safety, Tolerability,

Pharmacokinetics, Pharmacodynamics and

Food Effect of Single and Multiple Ascending

Oral Doses of AZD9898 in Healthy Volunteers

and Asthma Patients

ClinicalTrials.gov ID NCT03140072

Phase Phase 1

Study Design
Randomized, Placebo-Controlled, Double-Blind,

Parallel Assignment

Primary Purpose Treatment

Enrollment 34 participants

Study Start Date May 10, 2017

Primary Completion Date August 23, 2017

Discontinuation of Development
The development of AZD9898 was prematurely terminated after an interim review of the Phase

I data.[2][4] The sponsor, AstraZeneca, stopped the study due to a lack of the required effect of

AZD9898 on urinary leukotriene E4 (uLTE4) levels versus placebo at the highest dose tested.

[3]

Experimental Protocols
Leukotriene C4 Synthase Inhibition Assay
Objective: To determine the in vitro inhibitory potency of AZD9898 against recombinant human

LTC4 synthase.

Methodology: A general protocol for determining the IC50 values for LTC4 synthase inhibitors is

as follows:
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A 96-well format assay is utilized.

A solution of the test compound (e.g., AZD9898) in DMSO is added to a test solution

containing recombinant human LTC4 synthase, glutathione (GSH), and a suitable buffer

(e.g., 25 mM Tris-HCl, pH 7.8 with 0.05% Triton X-100).

The mixture is incubated on ice for a defined period (e.g., 30 minutes).

The enzymatic reaction is initiated by the addition of LTA4.

The formation of LTC4 is measured by a suitable analytical method, such as reverse-phase

high-performance liquid chromatography (RP-HPLC).

IC50 values are calculated from the dose-response curves.

Calcium Ionophore-Stimulated Rat Model
Objective: To assess the in vivo pharmacodynamic effect of orally administered AZD9898 on

LTC4 production in rats.

Methodology: While the specific protocol for the AZD9898 study is not publicly available, a

general approach for this type of model involves:

Fasted male Sprague-Dawley rats are used.

Animals are dosed orally with the test compound (AZD9898) or vehicle.

After a specified time, a calcium ionophore (e.g., A23187) is administered to stimulate

leukotriene synthesis.

Blood samples are collected at various time points.

Plasma levels of LTC4 are quantified using a validated analytical method, such as ELISA or

LC-MS/MS.

The in vivo IC50 is determined by analyzing the relationship between the free plasma

concentration of the drug and the inhibition of LTC4 production.
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Conclusion
AZD9898 is a potent inhibitor of LTC4 synthase that showed significant promise in preclinical

models of asthma. However, the compound failed to demonstrate a significant

pharmacodynamic effect on the target pathway in a Phase I clinical trial, leading to the

discontinuation of its development. The data and methodologies presented in this guide provide

valuable insights for researchers in the field of respiratory drug discovery and highlight the

challenges of translating preclinical potency into clinical efficacy.
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Caption: High-level workflow of the AZD9898 discovery and development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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